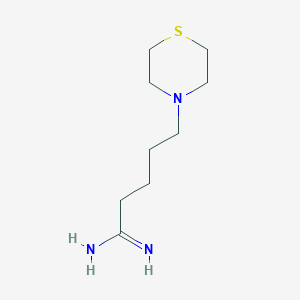

5-(Thiomorpholin-4-yl)pentanimidamide

Description

5-(Thiomorpholin-4-yl)pentanimidamide is a chemical compound with the molecular formula C9H20N2S It belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

Molecular Formula |

C9H19N3S |

|---|---|

Molecular Weight |

201.33 g/mol |

IUPAC Name |

5-thiomorpholin-4-ylpentanimidamide |

InChI |

InChI=1S/C9H19N3S/c10-9(11)3-1-2-4-12-5-7-13-8-6-12/h1-8H2,(H3,10,11) |

InChI Key |

ZKZUNSFTYQPWQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1CCCCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-(Thiomorpholin-4-yl)pentanimidamide involves a microwave-supported one-pot reaction. This method uses a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using less toxic solvents and reducing reaction times, are likely to be applied. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholin-4-yl)pentanimidamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

5-(Thiomorpholin-4-yl)pentanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thiomorpholin-4-yl)pentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

5-(Thiomorpholin-4-yl)pentan-1-amine: This compound has a similar structure but differs in its functional groups.

2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds contain a thiomorpholine fragment and are known for their ability to inhibit nonenzymatic protein glycosylation.

Uniqueness

5-(Thiomorpholin-4-yl)pentanimidamide is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

5-(Thiomorpholin-4-yl)pentanimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring and a pentanimidamide chain. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅N₃OS

- Molecular Weight : 189.29 g/mol

- CAS Number : [not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit:

- Inhibition of Enzymatic Activity : It potentially inhibits enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

These findings suggest that the compound could be developed further for use as an antimicrobial agent.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Study on Antimicrobial Effects

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria. The research involved testing various concentrations against clinical isolates, confirming its potential as a novel antimicrobial agent.

Anticancer Research

Another significant study investigated the compound's effects on tumor growth in vivo using mouse models. Results indicated a reduction in tumor size when treated with this compound compared to control groups, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.